molecular formula C10H15FN4O2 B4623342 2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol

2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol

Cat. No. B4623342
M. Wt: 242.25 g/mol
InChI Key: BPKJCOHSFGVULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Fragile X syndrome, Parkinson's disease, and schizophrenia.

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are pivotal in cancer treatment, demonstrating the importance of fluoro-substituted pyrimidinyl compounds in medical research. The incorporation of fluorine atoms into pyrimidine rings has led to significant advancements in chemotherapy, with 5-FU being a prime example used to treat over 2 million cancer patients annually. Developments in fluorine chemistry have enhanced the precise use of these compounds, contributing to personalized medicine approaches in cancer therapy (Gmeiner, 2020).

Ethanol's Biological Interactions

The biological interactions of ethanol, including its effects on ion channels and neurotransmitter systems, provide insights into how related alcohol structures might interact within biological contexts. Ethanol's modulation of ionotropic receptor desensitization and its influence on neurotransmitter systems like GABA-A and serotonin receptors are areas of keen interest. These interactions play a significant role in understanding ethanol's pharmacological and toxicological effects, offering a framework for studying similar compounds (Dopico & Lovinger, 2009).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, employing strategies such as the cyclocarbonylative Sonogashira coupling, illustrates the synthetic utility of compounds with functionalities akin to 2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol. These synthetic approaches facilitate the creation of complex heterocycles, including pyridines and quinolines, which are foundational structures in pharmaceuticals, indicating the broad applicability of such chemical frameworks in drug development (Albano & Aronica, 2017).

properties

IUPAC Name

2-[(5-fluoro-2-morpholin-4-ylpyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O2/c11-8-7-13-10(14-9(8)12-1-4-16)15-2-5-17-6-3-15/h7,16H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKJCOHSFGVULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C(=N2)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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